

# The History and Discovery of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

2,4-Pyridinedicarboxylic acid, historically known as lutidinic acid, is a heterocyclic organic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and drug development. Its ability to act as an inhibitor of a range of enzymes, most notably histone demethylases, has positioned it as a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key biological activities of 2,4-pyridinedicarboxylic acid.

## **Historical Perspective and Discovery**

The history of 2,4-pyridinedicarboxylic acid is intertwined with the study of pyridine and its derivatives. While the exact first synthesis is not definitively documented in readily available literature, a seminal early investigation into its properties and derivatives was published in 1914 by Hans Meyer and Hans Tropsch.[1][2][3][4][5] Their work, "Über Derivate der Lutidinsäure und das  $\alpha$ y-Diaminopyridin" (Regarding Derivatives of Lutidinic Acid and  $\alpha$ y-Diaminopyridine), published in Monatshefte für Chemie, represents a cornerstone in the early characterization of this compound.[1][2][3][4][5] The historical name, lutidinic acid, points to its origin from the oxidation of 2,4-lutidine (2,4-dimethylpyridine).



Early research focused on the fundamental chemical properties and reactions of pyridinedicarboxylic acid isomers. However, the full potential of 2,4-pyridinedicarboxylic acid as a bioactive molecule was not realized until much later, with the advent of modern drug discovery and a deeper understanding of enzymatic processes.

## **Physicochemical and Inhibitory Properties**

2,4-Pyridinedicarboxylic acid is a white to almost white crystalline powder.[6] Its chemical and physical properties, along with its inhibitory activities against key histone demethylase enzymes, are summarized in the tables below.

Property	Value	Reference(s)
Molecular Formula	C7H5NO4	[7][8]
Molecular Weight	167.12 g/mol	[7][8]
Melting Point	243-246 °C	[6][7]
Boiling Point (estimate)	295.67 °C	[6]
Density (estimate)	1.5216 g/cm <sup>3</sup>	[6]
рКа	2.15 (at 25 °C)	[6]
Water Solubility	4.5 g/L (at 20 °C)	[6]
λтах	258 nm (in aqueous methanol)	[6]
LogP	0.57	[6]

Table 1: Physicochemical Properties of 2,4-Pyridinedicarboxylic Acid. This table summarizes key physical and chemical properties of the compound.



Enzyme Target	IC₅₀ Value	Reference(s)
JMJD2A (KDM4A)	1.4 μΜ	[6][7]
KDM4C	1.4 μΜ	[6][7]
KDM4E	1.4 μΜ	[6][7]
KDM5B	3 μΜ	[6][7]

Table 2: Inhibitory Activity of 2,4-Pyridinedicarboxylic Acid against Histone Demethylases. This table presents the half-maximal inhibitory concentration (IC₅₀) values of 2,4-pyridinedicarboxylic acid against various Jumonji C (JmjC) domain-containing histone demethylases.

## **Experimental Protocols**

The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

## **Protocol 1: Oxidation of Pyridine**

A common laboratory-scale synthesis involves the direct oxidation of pyridine.[6][7]

#### Materials:

- Pyridine
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)
- Heating apparatus
- · Reaction vessel with reflux condenser
- Purification apparatus (e.g., for recrystallization)

#### Procedure:



- Carefully mix pyridine with a mixture of concentrated nitric acid and concentrated sulfuric acid in a suitable reaction vessel equipped with a reflux condenser.
- Heat the reaction mixture to a high temperature under reflux. The exact temperature and reaction time will depend on the scale of the reaction and should be optimized.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture onto crushed ice to precipitate the crude product.
- Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual acids.
- Purify the crude 2,4-pyridinedicarboxylic acid by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
- Dry the purified crystals under vacuum to obtain the final product.

## **Protocol 2: Synthesis from 4-Cyanopyridine**

This method involves the formation of an intermediate carboxamide followed by hydrolysis.[9]

#### Materials:

- 4-Cyanopyridine
- Acetonitrile
- Sulfuric acid (98%)
- Formamide
- Ammonium peroxodisulfate
- Sodium hydroxide solution (30%)
- Hydrochloric acid (concentrated)



- Water
- Heating and stirring apparatus
- Filtration equipment

Procedure: Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

- In a reaction vessel, suspend 85 g (0.82 mol) of 4-cyanopyridine in 700 ml of acetonitrile at room temperature.
- Add 32.4 g (0.32 mol) of 98% sulfuric acid to the suspension.
- Heat the mixture to 60 °C.
- Add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.
- Heat the resulting clear solution to 70 °C.
- Add 281.3 g (1.23 mol) of ammonium peroxodisulfate in portions over 2 hours, maintaining the temperature.
- After the addition is complete, continue stirring at 74 °C for an additional period to ensure the reaction goes to completion.
- Isolate the intermediate product, 4-cyano-2-pyridinecarboxamide.

Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid

- Suspend 80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide in 155 ml of water.
- Add 170.3 g of 30% sodium hydroxide solution dropwise at 80 °C over 30 minutes.
- Stir the resulting yellow solution for 30 minutes.
- Adjust the pH to 1.5 with concentrated hydrochloric acid to precipitate the product.
- Cool the suspension, filter, and wash the filter cake with water.



 For further purification, the filter cake can be resuspended in water, the pH adjusted to 1 with hydrochloric acid, and the solid dissolved at 95 °C, followed by recrystallization upon cooling.

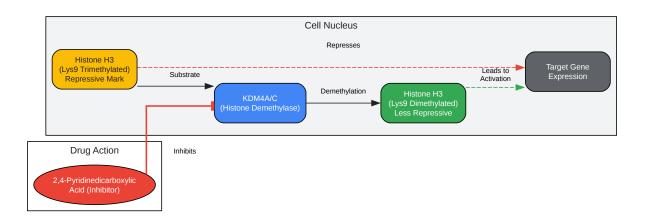
## **Signaling Pathways and Biological Activity**

2,4-Pyridinedicarboxylic acid is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases, a large family of enzymes that play critical roles in various cellular processes. [10][11][12][13][14][15] This includes the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[10][12][13][14] By inhibiting these enzymes, 2,4-pyridinedicarboxylic acid can modulate gene expression through epigenetic mechanisms.

The KDM4 family of histone demethylases (including KDM4A and KDM4C) are key targets of 2,4-pyridinedicarboxylic acid. These enzymes are involved in removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2), a mark associated with transcriptional repression. Inhibition of KDM4 enzymes by 2,4-pyridinedicarboxylic acid leads to an increase in H3K9 methylation, which can result in the silencing of target genes. This mechanism is of significant interest in cancer research, as KDM4 enzymes are often overexpressed in tumors and contribute to oncogenesis by regulating the expression of genes involved in cell proliferation, genomic instability, and metastasis.

Below is a diagram illustrating the general mechanism of action of 2,4-pyridinedicarboxylic acid on the KDM4-mediated histone demethylation pathway.





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Caption: Inhibition of KDM4-mediated histone demethylation by 2,4-pyridinedicarboxylic acid.

### Conclusion

2,4-Pyridinedicarboxylic acid, from its early characterization as lutidinic acid to its current status as a potent enzyme inhibitor, has a rich history and a promising future in scientific research and drug development. Its ability to modulate epigenetic pathways through the inhibition of histone demethylases provides a powerful tool for studying gene regulation and offers a promising avenue for the development of new therapeutic agents for diseases such as cancer. The synthetic accessibility and well-characterized biological activity of 2,4-pyridinedicarboxylic acid ensure its continued importance in the fields of chemistry, biology, and medicine.

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